![molecular formula C5H4N2S2 B3135850 Thieno[2,3-d]thiazol-2-amine CAS No. 40507-56-0](/img/structure/B3135850.png)

Thieno[2,3-d]thiazol-2-amine

Descripción general

Descripción

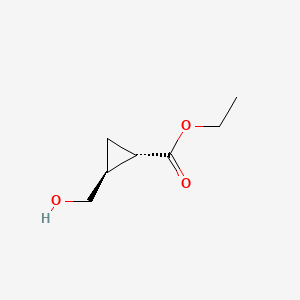

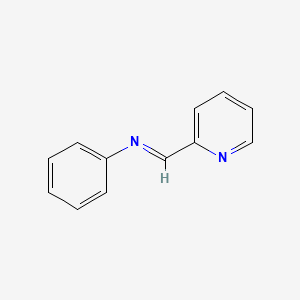

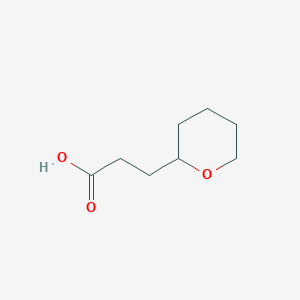

Thieno[2,3-d]thiazol-2-amine is a heterocyclic organic compound with the following structural formula: . It belongs to the thiazole family and contains a fused thieno-thiazole ring system. The compound’s core structure consists of a thieno ring (a five-membered ring containing sulfur and nitrogen atoms) fused with a thiazole ring (a five-membered ring containing sulfur and nitrogen atoms).

Synthesis Analysis

Several synthetic approaches exist for preparing Thieno[2,3-d]thiazol-2-amine. One notable method involves the green protocol of transannular Thieno[2,3-d]pyrimidinone formation. In this approach, cage-like amines with norbornane and adamantane frameworks are utilized. The transannulation process occurs via cleavage of a 1H-tetrazole ring, leading to the formation of Thieno[2,3-d]pyrimidinones with bulky substituents. The resulting compound demonstrates promising anticancer activity .

Molecular Structure Analysis

The molecular structure of Thieno[2,3-d]thiazol-2-amine comprises a thieno-thiazole core. The nitrogen atom in the amine group (NH₂) is attached to the thiazole ring. The cage-like framework of this compound is considered a bioisostere of the 2-arylamino moiety. The presence of pharmacophore fragments (nitrogen-containing group and carbon framework) contributes to its potential bioactivity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

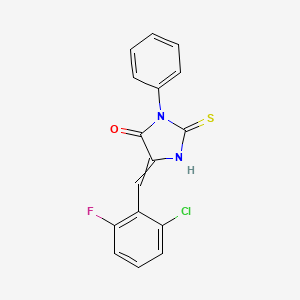

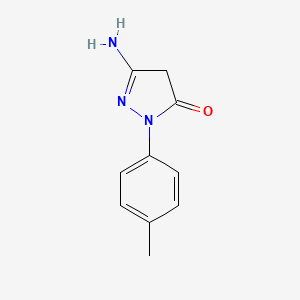

- Thieno[2,3-d]thiazol-2-amine derivatives have shown promise as potential anticancer agents. For instance, researchers designed and synthesized new thieno[2,3-d]pyrimidine-derived compounds specifically targeting VEGFR-2 (vascular endothelial growth factor receptor 2) . Compound 18 exhibited strong anti-VEGFR-2 activity (IC50 = 0.084 μM) and effectively inhibited cancer cell growth in MCF-7 and HepG2 cell lines. It induced cell cycle arrest in G2/M phase and promoted apoptosis in MCF-7 cells by modulating BAX, Bcl-2, caspase-8, and caspase-9 levels.

- Reference:

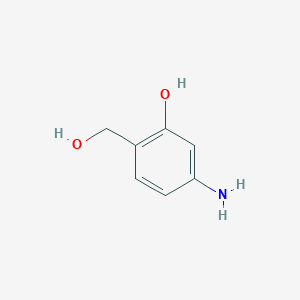

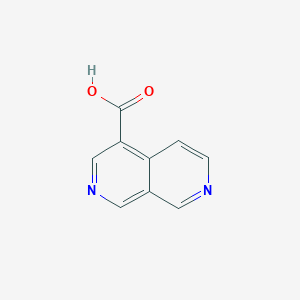

- A synthetic approach led to the formation of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions. These tricyclic compounds were obtained with moderate to good yields .

- Reference:

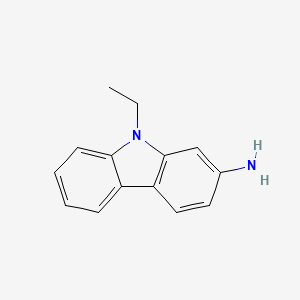

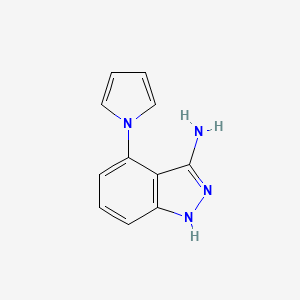

- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives demonstrated high cell targeting selectivity. For example, compound 3a, containing an exo-norbornylamine moiety, showed excellent selectivity toward human leukemia cell line HL-60 (IC50 = 10.9 μM). Compound 3c exhibited potent cytotoxic effects against HL-60, KB3-1, and HCT116 tumor cells .

- Reference:

Anticancer Properties

Cascade Reactions and Tricyclic Compounds

Cell Targeting Selectivity

Mecanismo De Acción

Target of Action

Thieno[2,3-d]thiazol-2-amine is a compound that has been found to have significant anticancer properties . The primary targets of this compound are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of cancer cells . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its anticancer properties, it is likely that the compound affects pathways related to cell growth and proliferation . Downstream effects may include the induction of apoptosis (programmed cell death), inhibition of cell division, and disruption of cellular metabolism .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of Thieno[2,3-d]thiazol-2-amine’s action include the inhibition of cancer cell growth and proliferation . This is likely achieved through the disruption of key cellular processes and the induction of apoptosis . The compound’s anticancer effects have been demonstrated in a variety of human cancer cell lines .

Action Environment

The action, efficacy, and stability of Thieno[2,3-d]thiazol-2-amine can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds or drugs, and the specific characteristics of the cancer cells themselves

Propiedades

IUPAC Name |

thieno[2,3-d][1,3]thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUMOFMQOHIADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)

![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)

![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)